![molecular formula C36H22F2S3 B13140658 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics . This compound, in particular, is characterized by the presence of fluorophenyl groups attached to the thiophene rings, which can significantly influence its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 2-bromo-5-[4-(4-fluorophenyl)phenyl]thiophene is reacted with a boronic acid derivative under the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form thiophene 1,1-dioxides.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions include thiophene 1,1-dioxides, dihydrothiophene derivatives, and various substituted thiophene compounds .
Applications De Recherche Scientifique
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and organic light-emitting diodes (OLEDs).
Material Science: The compound is utilized in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is largely dependent on its application. In organic electronics, the compound functions as a donor material in bulk-heterojunction organic solar cells, where it facilitates the separation and transport of charge carriers . The presence of fluorophenyl groups can enhance the electron-withdrawing properties, thereby improving the efficiency of charge separation and transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener.
2,5-Bis(4-fluorophenyl)thiophene: Another fluorinated thiophene derivative with similar electronic properties.
Uniqueness
2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is unique due to the presence of multiple fluorophenyl groups, which can significantly influence its electronic properties and make it suitable for high-performance applications in organic electronics and material science .
Propriétés
Formule moléculaire |
C36H22F2S3 |
|---|---|
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
2,5-bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H22F2S3/c37-29-13-9-25(10-14-29)23-1-5-27(6-2-23)31-17-19-33(39-31)35-21-22-36(41-35)34-20-18-32(40-34)28-7-3-24(4-8-28)26-11-15-30(38)16-12-26/h1-22H |
Clé InChI |
CADNYBCMIYTTPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


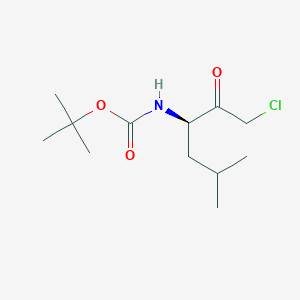
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)


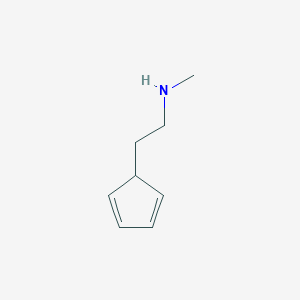
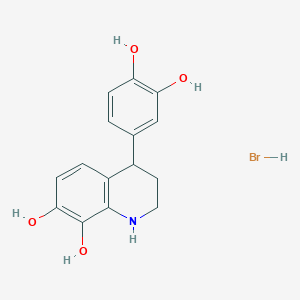
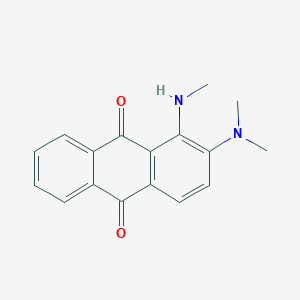
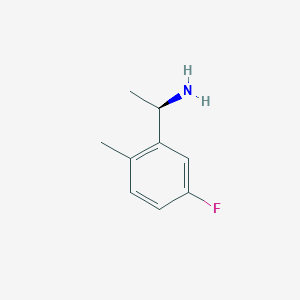

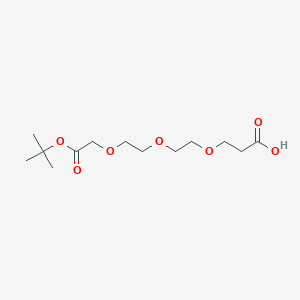
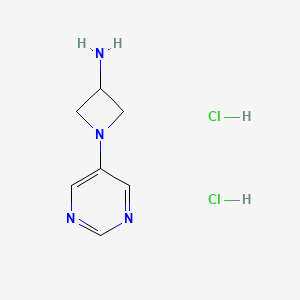
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
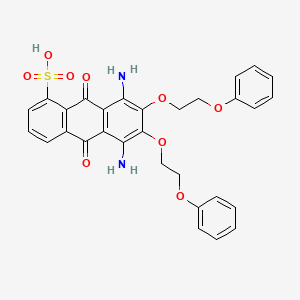
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
